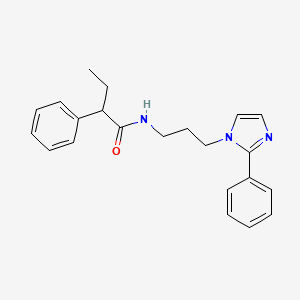

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-2-20(18-10-5-3-6-11-18)22(26)24-14-9-16-25-17-15-23-21(25)19-12-7-4-8-13-19/h3-8,10-13,15,17,20H,2,9,14,16H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDLLYJYSFJEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the phenyl and butanamide groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The phenyl and butanamide groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of functionalized imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities:

Functional Group Impact

- Amide vs. Carboxylic Acid: The target’s butanamide group enhances stability and hydrogen-bonding capacity compared to the acidic butanoic acid in , which may influence bioavailability or solubility.

- Imidazole vs. medicinal chemistry).

Research Findings and Limitations

- Synthesis Challenges : The propyl linker in the target compound may introduce steric hindrance during synthesis, unlike the simpler alkyl chains in and .

- Biological Activity: No direct evidence links the target compound to specific bioactivity, though structural parallels to benzoimidazoles suggest possible pharmacological relevance.

Biologische Aktivität

2-Phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide, also known as 4-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with an imidazole ring, a phenyl group, and a butanamide moiety. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C22H25N3O |

| IUPAC Name | 4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]butanamide |

| CAS Number | 1421500-51-7 |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, while the phenyl groups may engage in π-π interactions. These interactions modulate the activity of target molecules, leading to various biological effects .

Enzyme Interaction

Research indicates that this compound acts as a potential modulator for certain enzymes. For example, it has been evaluated for its effects on α-glucosidase inhibition, showing promising results in vitro with IC50 values indicating effective binding to the enzyme .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In studies involving human cervical (HeLa) and lung (A549) carcinoma cells, it was found that the compound exhibited non-cytotoxic effects at various concentrations (1, 5, and 25 μM), suggesting a favorable safety profile for further development .

Study on α-glucosidase Inhibition

A significant study focused on the α-glucosidase inhibitory activity of related imidazole derivatives revealed that compounds structurally similar to this compound displayed enhanced inhibitory effects. The most promising derivatives demonstrated IC50 values of 0.71 ± 0.02 µM, indicating their potential as anti-diabetic agents .

Pharmacodynamics in Animal Models

In vivo studies have shown that derivatives of this compound can significantly lower blood glucose levels in animal models. One such derivative improved oral sucrose tolerance comparable to established anti-diabetic drugs like acarbose. This highlights the therapeutic potential of these compounds in managing diabetes .

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in this compound sets it apart from similar compounds. Comparative studies have shown that while other derivatives may lack efficacy or exhibit toxicity, this compound maintains a balance between potency and safety.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | Not specified | Potential α-glucosidase inhibitor |

| Related Imidazole Derivative A | 0.71 ± 0.02 | Strong α-glucosidase inhibitor |

| Related Imidazole Derivative B | Higher than A | Moderate activity |

Q & A

Basic: What are the key steps and challenges in synthesizing 2-phenyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)butanamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the imidazole-propyl intermediate via nucleophilic substitution between 2-phenylimidazole and a halogenated propane derivative under reflux conditions (e.g., DMF, 60–70°C) .

- Step 2 : Coupling the intermediate with 2-phenylbutanamide using coupling agents like EDCI/HOBt to form the final amide bond .

- Purification : Column chromatography or preparative HPLC is critical due to byproducts from incomplete reactions or stereochemical impurities .

Key Challenges : Ensuring regioselectivity in imidazole substitution and avoiding racemization during amide formation. Analytical validation via H/C NMR and LC-MS is mandatory .

Advanced: How can computational methods optimize the reaction pathways for this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error in identifying optimal conditions (e.g., solvent, temperature) .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity .

- Machine Learning : Training models on existing reaction datasets can predict yields and selectivity, accelerating synthetic route design .

Basic: What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : H/C NMR (≥400 MHz) to verify imidazole and amide protons, and LC-HRMS for molecular ion validation .

- Purity Assessment : HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) to resolve impurities (<0.5% threshold) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition profiles .

Advanced: How to resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays (e.g., IC measurements) under standardized conditions (e.g., cell line, incubation time) to confirm potency .

- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites that may explain variability .

- Target Specificity : Use CRISPR/Cas9-knockout models to confirm whether observed effects (e.g., anticancer activity) are target-mediated .

Basic: What in vitro assays are suitable for evaluating its pharmacological potential?

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) to probe mechanism of action .

Advanced: How to apply Design of Experiments (DoE) for reaction optimization?

- Screening : Use Plackett-Burman design to identify critical factors (e.g., temperature, solvent polarity, catalyst loading) .

- Response Surface Methodology : Central Composite Design (CCD) optimizes variables (e.g., reaction time, molar ratios) for maximum yield .

- Robustness Testing : Monte Carlo simulations to assess parameter sensitivity and ensure reproducibility at scale .

Advanced: What strategies address stereochemical challenges in synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective imidazole alkylation .

- Dynamic Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide coupling to control stereochemistry .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and assign configurations .

Advanced: How to study structure-activity relationships (SAR) for derivatives?

- Fragment-Based Design : Synthesize analogs with modified aryl/alkyl groups on the imidazole or butanamide moieties .

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate structural features (e.g., logP, polar surface area) with biological activity .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger’s Phase .

Basic: What are the stability considerations for long-term storage?

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions; oxidation of imidazole rings .

- Storage Conditions : Lyophilized form at -20°C under argon, or in DMSO-d6 solution (with desiccants) to prevent moisture uptake .

Advanced: How to investigate metabolic pathways in preclinical models?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate in vivo .

- CYP450 Inhibition : Fluorescent assays (e.g., Vivid® CYP450 kits) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.